molecular formula C20H25NO2 B3193779 (2R,4S)-ethyl 5-([1,1'-biphenyl]-4-yl)-4-aMino-2-Methylpentanoate CAS No. 752174-62-2

(2R,4S)-ethyl 5-([1,1'-biphenyl]-4-yl)-4-aMino-2-Methylpentanoate

Cat. No.: B3193779
CAS No.: 752174-62-2
M. Wt: 311.4 g/mol
InChI Key: OKDSPZRSANXDRL-BEFAXECRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,4S)-Ethyl 5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoate (CAS: 149690-12-0) is a chiral intermediate critical to the synthesis of sacubitril derivatives, which are explored for antibacterial, antifungal, and antitubercular applications . Its molecular formula is C₂₀H₂₆ClNO₂ (MW: 347.88), featuring an ethyl ester group, a biphenyl moiety, and a primary amino group. The compound is synthesized via a multi-step process involving Boc-protection, esterification, and deprotection, achieving high yields (~94%) . Key properties include:

  • Melting Point: 155–162°C
  • Solubility: Slightly soluble in DMSO and methanol .
  • Storage: Requires inert gas (N₂/Ar) and refrigeration (2–8°C) due to hygroscopicity .

Properties

IUPAC Name

ethyl (2R,4S)-4-amino-2-methyl-5-(4-phenylphenyl)pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2/c1-3-23-20(22)15(2)13-19(21)14-16-9-11-18(12-10-16)17-7-5-4-6-8-17/h4-12,15,19H,3,13-14,21H2,1-2H3/t15-,19+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKDSPZRSANXDRL-BEFAXECRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](C)C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-ethyl 5-([1,1’-biphenyl]-4-yl)-4-amino-2-methylpentanoate typically involves the use of biphenyl derivatives. Common synthetic methodologies include the Wurtz-Fittig reaction, Ullmann reaction, and Suzuki-Miyaura coupling . These reactions often require specific catalysts and conditions to achieve the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems are employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-ethyl 5-([1,1’-biphenyl]-4-yl)-4-amino-2-methylpentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

(2R,4S)-ethyl 5-([1,1’-biphenyl]-4-yl)-4-amino-2-methylpentanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2R,4S)-ethyl 5-([1,1’-biphenyl]-4-yl)-4-amino-2-methylpentanoate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Boc-Protected Intermediate: (2R,4S)-5-([1,1'-Biphenyl]-4-yl)-4-((tert-Butoxycarbonyl)Amino)-2-Methylpentanoic Acid

CAS: 1012341-50-2 | Formula: C₂₃H₂₉NO₄ | MW: 383.48

  • Role: Precursor in the synthesis of the target compound; the Boc group protects the amino group during esterification .
  • Key Differences :
    • Lacks the ethyl ester group, existing as a carboxylic acid.
    • Higher molecular weight and lipophilicity due to the tert-butoxycarbonyl (Boc) group.
    • Stability : Less hygroscopic than the hydrochloride salt, facilitating storage at ambient conditions .
Property Target Compound (CAS 149690-12-0) Boc-Protected Intermediate (CAS 1012341-50-2)
Functional Groups Ethyl ester, free amino group Carboxylic acid, Boc-protected amino group
Solubility Slightly polar solvents Likely lower solubility in polar solvents
Synthetic Utility Final intermediate for derivatives Early-stage intermediate

Free Acid Form: (2R,4S)-5-([1,1'-Biphenyl]-4-yl)-4-Amino-2-Methylpentanoic Acid

CAS: 1039307-95-3 | Formula: C₁₈H₂₁NO₂ | MW: 295.36

  • Key Differences :
    • Absence of ethyl ester reduces lipophilicity, impacting bioavailability.
    • Ionization : Carboxylic acid group increases water solubility but may limit membrane permeability .

Sacubitril (AHU-377)

CAS: 149709-62-6 | Formula: C₂₄H₂₉NO₅ | MW: 411.49

  • Role : Approved neprilysin inhibitor used in heart failure therapy (e.g., Entresto®).
  • Key Differences :
    • Contains additional methoxy and methyl groups.
    • Bioactivity : Hydrolyzes to the active form, unlike the target compound, which is an intermediate .

Thiourea Derivatives

Examples: Ethyl (2R,4S)-5-([1,1'-biphenyl]-4-yl)-2-methyl-4-(3-(4-nitrophenyl)thioureido)pentanoate

  • Role : Modified derivatives with enhanced antitubercular activity (EC: 6.25 μg/mL) .
  • Key Differences: Thiourea substituents on the amino group improve target engagement and potency. Pharmacological Profile: Higher efficacy against Mycobacterium tuberculosis compared to the parent compound .

Physicochemical and Pharmacological Comparisons

Structural and Functional Impact

  • Ester vs. Acid : The ethyl ester in the target compound enhances lipophilicity, favoring passive diffusion across biological membranes, whereas the free acid form (CAS 1039307-95-3) is more polar and may require active transport .
  • Amino Group Modifications: Boc protection (CAS 1012341-50-2) prevents undesired reactions during synthesis, while thiourea derivatives (e.g., CAS 752174-62-2 derivatives) introduce bioactivity-enhancing moieties .

Biological Activity

(2R,4S)-ethyl 5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoate, also known as Sacubitril Impurity 9 or LCZ696 Intermediate, is a compound that has garnered attention due to its potential biological activity, particularly in the context of cardiovascular diseases. This article delves into its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C20_{20}H26_{26}ClNO2_2
  • Molecular Weight : 347.88 g/mol
  • CAS Number : 149690-12-0
  • IUPAC Name : ethyl (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoate hydrochloride

This compound is primarily recognized as an intermediate in the synthesis of Sacubitril, a dual inhibitor of the angiotensin II receptor and neprilysin. This mechanism is crucial for its role in managing hypertension and heart failure by enhancing the levels of natriuretic peptides and inhibiting vasoconstriction pathways.

Biological Activity

Research indicates that this compound exhibits significant biological activity through several pathways:

  • Neprilysin Inhibition : The compound inhibits neprilysin, an enzyme responsible for the degradation of natriuretic peptides. This inhibition leads to increased levels of these peptides, promoting vasodilation and diuresis, which are beneficial in treating heart failure .
  • Angiotensin II Receptor Blockade : By acting on the angiotensin II receptor, it helps reduce blood pressure and improve cardiac output. This dual action is pivotal in therapeutic applications for cardiovascular diseases .
  • Potential Anti-Cancer Activity : Preliminary studies suggest that compounds similar to this compound may interact with L-type amino acid transporters (LATs), which are implicated in cancer cell metabolism. Increased LAT expression is often associated with tumor aggressiveness .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Table 1: Summary of Key Studies

Study ReferenceFocusFindings
Neprilysin InhibitionDemonstrated significant increase in natriuretic peptide levels in vitro.
Angiotensin II Receptor BlockadeShowed effective reduction in blood pressure in animal models.
Cancer Cell MetabolismIndicated potential for LAT1-mediated uptake in cancer cells.

Q & A

Q. What are the key considerations for synthesizing (2R,4S)-ethyl 5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoate with high enantiomeric purity?

Methodological Answer: To achieve high enantiomeric purity, prioritize chiral auxiliaries or catalysts (e.g., asymmetric hydrogenation catalysts) to control stereochemistry at the 2R and 4S positions. Use protecting groups (e.g., tert-butoxycarbonyl, Boc) for the amine moiety to prevent racemization during synthesis. Monitor reaction progress with chiral HPLC or polarimetry to assess enantiomeric excess (ee). Post-synthesis purification via recrystallization or preparative chromatography (RP-HPLC) can further enhance purity. Characterization by 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR, coupled with X-ray crystallography, confirms stereochemical integrity .

Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry and structural conformation of this compound?

Methodological Answer:

  • X-ray crystallography : Provides definitive proof of stereochemistry and molecular conformation by resolving bond angles and spatial arrangement .
  • NMR spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR can identify diastereotopic protons and confirm regiochemistry. NOESY/ROESY experiments reveal spatial proximity of protons (e.g., biphenyl vs. methyl groups) .
  • Vibrational spectroscopy (FT-IR/Raman) : Detects functional groups (e.g., ester carbonyl, amine N-H stretches) and validates hydrogen-bonding interactions .

Advanced Questions

Q. How can computational chemistry predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Molecular docking : Use software like AutoDock Vina or Schrödinger Suite to model binding poses of the compound within active sites. Focus on hydrophobic interactions between the biphenyl moiety and aromatic residues, and hydrogen bonding via the ester/amine groups.
  • Molecular dynamics (MD) simulations : Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) to assess stability over 100+ ns trajectories. Analyze RMSD, RMSF, and binding free energies (MM-PBSA/GBSA) .
  • Quantum mechanical (QM) calculations : Evaluate electronic properties (e.g., frontier molecular orbitals) to predict reactivity or charge transfer during interactions .

Q. What experimental strategies resolve contradictions between observed and predicted solubility profiles in aqueous vs. non-polar solvents?

Methodological Answer:

  • Hansen solubility parameters : Calculate HSPs (δD, δP, δH) to identify solvents with similar cohesive energy densities. Experimental validation via turbidimetric titration can refine predictions.
  • Co-solvency studies : Test binary solvent systems (e.g., water-ethanol, DMSO-hexane) to enhance solubility while maintaining stability.
  • Thermal analysis (DSC/TGA) : Detect polymorphic transitions or hydrate formation that may alter solubility unexpectedly .

Q. How to design a stability study under varying physiological conditions (e.g., pH, temperature) for this compound?

Methodological Answer:

  • pH stability : Incubate the compound in buffers (pH 1–10, 37°C) and monitor degradation via HPLC-UV/MS. Focus on ester hydrolysis (pH-dependent) and amine oxidation.
  • Thermal stress testing : Use accelerated stability protocols (40–60°C, 75% RH) to model long-term storage. KinFit software can extrapolate degradation rates (Arrhenius equation).
  • Oxidative stability : Add reactive oxygen species (e.g., H2_2O2_2) to simulate in vivo oxidative stress. Quantify degradation products (e.g., biphenyl derivatives) .

Q. What advanced chromatographic methods can separate diastereomeric impurities introduced during synthesis?

Methodological Answer:

  • Chiral stationary phases (CSPs) : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane:IPA mobile phases. Optimize temperature (10–40°C) to improve resolution.
  • Supercritical fluid chromatography (SFC) : Employ CO2_2-methanol gradients for high-resolution separation of diastereomers with minimal solvent waste.
  • 2D-LC : Couple achiral (C18) and chiral columns for orthogonal separation of complex mixtures .

Q. How does the biphenyl moiety influence the compound’s pharmacokinetic properties (e.g., membrane permeability, metabolic stability)?

Methodological Answer:

  • LogP analysis : Measure octanol-water partition coefficients to assess lipophilicity. The biphenyl group increases LogP (~4.5), enhancing membrane permeability but risking CYP450-mediated metabolism .
  • PAMPA assay : Quantify passive diffusion across artificial membranes. Correlate biphenyl hydrophobicity with increased Caco-2 permeability.
  • Metabolic stability in microsomes : Incubate with liver microsomes (human/rat) and track parent compound depletion via LC-MS/MS. Identify major metabolites (e.g., hydroxylated biphenyl) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R,4S)-ethyl 5-([1,1'-biphenyl]-4-yl)-4-aMino-2-Methylpentanoate
Reactant of Route 2
(2R,4S)-ethyl 5-([1,1'-biphenyl]-4-yl)-4-aMino-2-Methylpentanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.